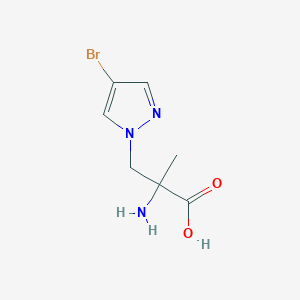
2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is a compound that features a pyrazole ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the reaction of 4-bromo-1H-pyrazole with a suitable amino acid precursor. One common method involves the use of 2-methyl-3-aminopropanoic acid as the starting material. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the pyrazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
- 2-amino-3-(4-fluoro-1H-pyrazol-1-yl)-2-methylpropanoic acid
- 2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid
Uniqueness
The presence of the bromine atom in 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro or fluoro counterparts
Biological Activity
2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
C8H10BrN3O2
Key Features:
- Contains a pyrazole ring, which is crucial for its biological activity.
- The presence of a bromine atom at the 4-position enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.
- Mechanism of Action:
- PLK4 Inhibition: Some pyrazole derivatives act as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. Inhibition of PLK4 leads to centrosome loss and subsequent cell cycle arrest in cancer cells, particularly those with p53 mutations .
- Apoptosis Induction: Pyrazole compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoles are well-documented. Research suggests that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis.
- Clinical Relevance:
Study 1: Anticancer Activity
A study investigated the effects of a series of pyrazole derivatives on human cancer cell lines. The compound demonstrated significant cytotoxicity against breast and colon cancer cells, with IC50 values in the low micromolar range. The study concluded that the bromine substitution at the 4-position enhances the compound's potency against these cell lines .
Study 2: Inhibition of Prostaglandin Synthesis
In another study, the anti-inflammatory activity was assessed using an animal model of arthritis. Administration of the compound resulted in a marked decrease in inflammatory markers and joint swelling, indicating its potential as an anti-inflammatory agent .
Data Summary
Properties
Molecular Formula |
C7H10BrN3O2 |
|---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
2-amino-3-(4-bromopyrazol-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H10BrN3O2/c1-7(9,6(12)13)4-11-3-5(8)2-10-11/h2-3H,4,9H2,1H3,(H,12,13) |
InChI Key |
BAZGFJIRVWZCIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















